molecular formula C21H19FN2O4S2 B2713653 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide CAS No. 950474-93-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide

Cat. No.: B2713653
CAS No.: 950474-93-8
M. Wt: 446.51
InChI Key: HKPFUBCATXSMIG-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(1-phenylethyl)benzenesulfonamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • 3-fluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide exhibits unique properties due to the presence of the tetrahydroquinoline moiety. This structural feature contributes to its enhanced stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-7-4-10-20(14-17)29(25,26)23-18-12-11-16-6-5-13-24(21(16)15-18)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPFUBCATXSMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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